

# PU141: A Technical Guide to its Mechanism of Action in Cancer Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PU141

Cat. No.: B15583762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**PU141** is a pyridoisothiazolone-based small molecule inhibitor with potent anti-cancer properties. This document provides a comprehensive technical overview of its mechanism of action, focusing on its molecular target, downstream signaling effects, and preclinical efficacy. Data from in vitro and in vivo studies are presented, along with detailed experimental protocols and visual representations of the key pathways and workflows.

## Core Mechanism of Action: Selective Inhibition of p300/CBP Histone Acetyltransferases

The primary mechanism of action of **PU141** is the selective inhibition of the histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.<sup>[1]</sup> Unlike broader-spectrum HAT inhibitors such as its analog PU139 (which also inhibits Gcn5 and PCAF), **PU141** demonstrates selectivity for p300 and CBP.<sup>[1]</sup>

These enzymes, p300 and CBP, are critical epigenetic regulators that catalyze the transfer of acetyl groups to the lysine residues of histones and other proteins. This acetylation is a key mechanism for controlling gene expression. By adding acetyl groups to histone tails, p300/CBP neutralizes their positive charge, leading to a more relaxed chromatin structure (euchromatin) that is accessible to the transcriptional machinery, thereby promoting gene expression.<sup>[2][3]</sup>

**PU141**, by inhibiting the catalytic HAT domain of p300/CBP, leads to a state of histone hypoacetylation. Specifically, treatment of cancer cells with **PU141** results in a marked decrease in the acetylation of histone H3 at lysine 14 (H3K14) and histone H4 at lysine 8 (H4K8).[4] This alteration in the epigenetic landscape leads to chromatin condensation and the transcriptional repression of genes crucial for cancer cell proliferation and survival.

Below is a diagram illustrating the direct molecular interaction of **PU141** with its target.



[Click to download full resolution via product page](#)

**Figure 1:** Direct inhibition of p300/CBP by **PU141**.

## Quantitative Data Presentation In Vitro Growth Inhibition (GI50)

**PU141** has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined using a sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type              | GI50 (µM)[5] |
|-----------|--------------------------|--------------|
| SK-N-SH   | Neuroblastoma            | 0.48         |
| HCT116    | Colon Carcinoma          | 1.3          |
| A2780     | Ovarian Carcinoma        | 2.1          |
| U-87MG    | Glioblastoma             | 2.3          |
| MCF7      | Breast Carcinoma         | 2.4          |
| A549      | Lung Adenocarcinoma      | 2.7          |
| A431      | Epidermoid Carcinoma     | 3.3          |
| HepG2     | Hepatocellular Carcinoma | 3.5          |
| SW480     | Colon Adenocarcinoma     | 4.3          |

## In Vivo Efficacy in Neuroblastoma Xenograft Model

In a preclinical mouse model using SK-N-SH neuroblastoma xenografts, intraperitoneal administration of **PU141** led to a significant reduction in tumor volume.

| Treatment Group | Dose     | Tumor Volume Reduction (%)[4] |
|-----------------|----------|-------------------------------|
| PU141           | 25 mg/kg | 19%                           |

## Downstream Signaling Pathways

The inhibition of p300/CBP by **PU141** has profound effects on multiple oncogenic signaling pathways where these proteins act as essential co-activators. While direct studies on **PU141**'s impact on these pathways are limited, the known roles of p300/CBP allow for the elucidation of its likely downstream consequences.

## Impact on the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its transcriptional activity is enhanced by p300/CBP-mediated acetylation.[6][7][8] By inhibiting

p300/CBP, **PU141** is expected to reduce p53 acetylation, thereby attenuating its ability to transactivate target genes such as the cyclin-dependent kinase inhibitor p21. This can disrupt the normal DNA damage response and cell cycle arrest.



[Click to download full resolution via product page](#)

**Figure 2:** Proposed effect of **PU141** on the p53 signaling pathway.

## Impact on the NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key player in inflammation, immunity, and cell survival. The transcriptional activity of its p65 (RelA) subunit is potentiated by p300/CBP-mediated acetylation.<sup>[6][9]</sup> Inhibition of p300 by **PU141** is therefore hypothesized to decrease p65 acetylation, leading to the downregulation of anti-apoptotic genes and sensitizing cancer cells to apoptosis.

[Click to download full resolution via product page](#)

**Figure 3:** Proposed effect of **PU141** on the NF-κB signaling pathway.

## Impact on the Wnt/β-catenin Pathway

In many cancers, the Wnt/β-catenin signaling pathway is aberrantly activated. The nuclear accumulation of β-catenin and its interaction with TCF/LEF transcription factors requires the co-activator function of p300/CBP.<sup>[4][6][10]</sup> By inhibiting p300/CBP, **PU141** can disrupt the formation of the β-catenin transcriptional complex, leading to the downregulation of Wnt target genes that drive cell proliferation, such as c-Myc and Cyclin D1.



[Click to download full resolution via product page](#)

**Figure 4:** Proposed effect of **PU141** on the Wnt/β-catenin pathway.

## Experimental Protocols

### Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This protocol is a representative method for determining the GI50 values of **PU141** in adherent cancer cell lines.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acetylation of  $\beta$ -Catenin by p300 Regulates  $\beta$ -Catenin-Tcf4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300 regulates p53-dependent apoptosis after DNA damage in colorectal cancer cells by modulation of PUMA/p21 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of p300 Histone Acetyltransferase Activity Is an Early Endothelial Response to Laminar Shear Stress and Is Essential for Stimulation of Endothelial Nitric-oxide Synthase mRNA Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization [thno.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PU141: A Technical Guide to its Mechanism of Action in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15583762#pu141-mechanism-of-action-in-cancer-cells>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)